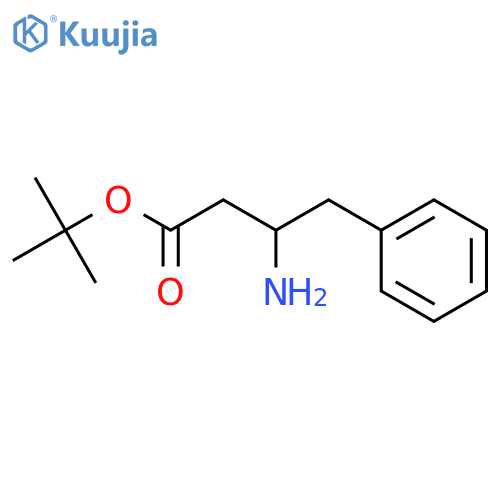

Cas no 120686-17-1 ((S)-tert-Butyl 3-amino-4-phenylbutanoate)

(S)-tert-Butyl 3-amino-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 3-amino-4-phenylbutanoate

- ADENOSINE 3'-PHOSPHATE 5'-PHOSPHOSULFATE, PIPERIDINE

- Benzenebutanoic acid, b-amino-, 1,1-dimethylethyl ester,(bS)-

- TERT-BUTYL (3S)-3-AMINO-4-PHENYLBUTANOATE

- T-BUTYL(3S)-3-AMINO-4-PHENYLBUTANOATE

- (S)-1,1-DIMETHYLETHYL-3-AMINO 4-PHENYLBUTANOATE

- 1,1-DIMETHYLETHYL (3S)-3-AMINO-4-PHENYLBUTANOATE

- tert-Butyl (3S)-3-amino-4-phenylbutanoate,97%

- AKOS016011077

- EN300-841170

- Benzenebutanoic acid,b-amino-,1,1-dimethylethyl ester,(bs)-

- A804559

- (S)-tert-Butyl3-amino-4-phenylbutanoate

- MFCD00798308

- SCHEMBL901961

- (S)-3-amino-4-phenyl-butyric acid tert-butyl ester

- AS-39938

- T-BUTYL(3R)-3-AMINO-4-PHENYLBUTANOATE

- tert-Butyl (3S)-3-amino-4-phenyl-butanoate

- VEA68617

- 120686-17-1

- tert-Butyl (S)-3-Amino-4-phenylbutanoate

- ZIJHIHDFXCNFAA-LBPRGKRZSA-N

- CS-0272761

- 2-(1-amino-2-phenyl-ethyl)-3,3-dimethyl-butanoate

-

- MDL: MFCD00798308

- インチ: InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1

- InChIKey: ZIJHIHDFXCNFAA-LBPRGKRZSA-N

- ほほえんだ: CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N

計算された属性

- せいみつぶんしりょう: 235.15700

- どういたいしつりょう: 235.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 53.9

- ひょうめんでんか: 1

じっけんとくせい

- 色と性状: 使用できません

- PSA: 52.32000

- LogP: 2.98850

- ようかいせい: 使用できません

(S)-tert-Butyl 3-amino-4-phenylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019119773-1g |

(S)-tert-Butyl 3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 1g |

$950.60 | 2023-09-04 | |

| Alichem | A019119773-250mg |

(S)-tert-Butyl 3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 250mg |

$278.30 | 2023-09-04 | |

| Chemenu | CM220084-1g |

(S)-tert-Butyl 3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 1g |

$916 | 2023-02-18 | |

| Enamine | EN300-841170-1.0g |

tert-butyl (3S)-3-amino-4-phenylbutanoate |

120686-17-1 | 95.0% | 1.0g |

$428.0 | 2025-03-21 | |

| abcr | AB154441-1 g |

1,1-Dimethylethyl (3S)-3-amino-4-phenylbutanoate, 90%; . |

120686-17-1 | 90% | 1 g |

€439.00 | 2023-07-20 | |

| Enamine | EN300-841170-0.05g |

tert-butyl (3S)-3-amino-4-phenylbutanoate |

120686-17-1 | 95.0% | 0.05g |

$359.0 | 2025-03-21 | |

| Enamine | EN300-841170-0.1g |

tert-butyl (3S)-3-amino-4-phenylbutanoate |

120686-17-1 | 95.0% | 0.1g |

$376.0 | 2025-03-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2000-5g |

tert-Butyl (3S)-3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 5g |

$1200 | 2023-09-07 | |

| 1PlusChem | 1P007Q4Z-1g |

(S)-tert-Butyl 3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 1g |

$810.00 | 2023-12-26 | |

| eNovation Chemicals LLC | Y1047397-250mg |

(S)-tert-Butyl 3-amino-4-phenylbutanoate |

120686-17-1 | 95% | 250mg |

$870 | 2025-02-20 |

(S)-tert-Butyl 3-amino-4-phenylbutanoate 関連文献

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

(S)-tert-Butyl 3-amino-4-phenylbutanoateに関する追加情報

Introduction to (S)-tert-Butyl 3-amino-4-phenylbutanoate (CAS No. 120686-17-1)

(S)-tert-Butyl 3-amino-4-phenylbutanoate (CAS No. 120686-17-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a tert-butyl ester of a chiral amino acid derivative, specifically the (S)-enantiomer of 3-amino-4-phenylbutanoic acid. The unique stereochemistry and functional groups of this molecule make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

The tert-butyl ester group in (S)-tert-Butyl 3-amino-4-phenylbutanoate provides enhanced stability and solubility properties, making it an ideal starting material for further chemical modifications. The presence of the phenyl group imparts aromatic character, which can influence the compound's biological activity and interactions with biological targets. The amino group is a key functional group that can participate in various chemical reactions, such as amide bond formation, which is crucial in peptide synthesis and drug design.

In recent years, there has been a growing interest in the use of chiral compounds like (S)-tert-Butyl 3-amino-4-phenylbutanoate for the development of enantiomerically pure drugs. Enantiomeric purity is essential in pharmaceuticals because different enantiomers of a drug can exhibit different pharmacological properties, including efficacy, toxicity, and metabolic profiles. The ability to synthesize and isolate specific enantiomers is therefore crucial for optimizing drug performance and safety.

One of the key applications of (S)-tert-Butyl 3-amino-4-phenylbutanoate is in the synthesis of β-amino acids, which are important building blocks for the preparation of peptidomimetics and other bioactive molecules. β-Amino acids have been shown to exhibit unique conformational properties that can enhance the stability and bioavailability of peptides and proteins. This makes them valuable for designing drugs with improved pharmacokinetic properties.

The synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate typically involves several steps, including the formation of the tert-butyl ester from the corresponding carboxylic acid, followed by enantioselective reduction or resolution to obtain the desired (S)-enantiomer. Recent advancements in asymmetric synthesis techniques have significantly improved the efficiency and yield of these processes, making it more feasible to produce large quantities of high-purity chiral compounds.

In addition to its use as a synthetic intermediate, (S)-tert-Butyl 3-amino-4-phenylbutanoate has also been studied for its potential biological activities. Research has shown that this compound can modulate various biological pathways, including those involved in cell signaling and protein-protein interactions. For example, studies have demonstrated that certain derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential leads for drug discovery.

The pharmacological properties of (S)-tert-Butyl 3-amino-4-phenylbutanoate have been explored in various preclinical models. In vitro assays have revealed that this compound can exhibit anti-inflammatory and neuroprotective effects, which are relevant for treating conditions such as neurodegenerative diseases and inflammatory disorders. Furthermore, preliminary studies have suggested that this compound may have antitumor activity, although more research is needed to fully understand its mechanisms of action and therapeutic potential.

In conclusion, (S)-tert-Butyl 3-amino-4-phenylbutanoate (CAS No. 120686-17-1) is a versatile chiral compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an important intermediate in the synthesis of bioactive molecules and potential drug candidates. Ongoing research continues to uncover new possibilities for its use in developing innovative therapeutic agents.

120686-17-1 ((S)-tert-Butyl 3-amino-4-phenylbutanoate) 関連製品

- 166023-31-0((R)-tert-Butyl 3-amino-4-phenylbutanoate)

- 161671-34-7((R)-tert-Butyl 3-amino-3-phenylpropanoate)

- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

- 18453-26-4((2-Methyl-1H-imidazol-4-yl)methanamine)

- 2679817-34-4((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)

- 21900-40-3(5-chloro-2-methylbenzoyl chloride)

- 2171441-28-2((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)

- 2098067-19-5(3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one)

- 2790-00-3(1-butylcyclopropane-1-carbonitrile)

- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)